molecular formula C24H30F2N4O3 B608296 KAG-308 CAS No. 1215192-68-9

KAG-308

Cat. No. B608296
CAS RN: 1215192-68-9
M. Wt: 460.5258
InChI Key: KSELABKNBIUMGG-YGBAREPYSA-N
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Description

KAG-308 is a potent, selective, and orally active agonist of the EP4 receptor, a subtype of the prostaglandin E2 receptor . It suppresses colitis and promotes histological mucosal healing, and potently inhibits TNF-α production . KAG-308 shows a Ki and an EC50 of 2.57 nM and 17 nM for the human EP4 receptor, respectively, and is more selective over EP1, EP2, EP3, and IP receptors .


Molecular Structure Analysis

The molecular formula of KAG-308 is C24H30F2N4O3 . Its exact mass is 460.23 and its molecular weight is 460.52 .


Chemical Reactions Analysis

KAG-308 is a potent selective and orally active agonist of the EP4 receptor . It suppresses colitis and promotes histological mucosal healing . KAG-308 shows a Ki and EC50 values of 2.57 nM and 17 nM for the human EP4 receptor, respectively .


Physical And Chemical Properties Analysis

KAG-308 has a molecular weight of 460.52 and a molecular formula of C24H30F2N4O3 . It appears as a solid, white to light yellow in color .

Scientific Research Applications

Therapeutic Potential in Ulcerative Colitis and Osteoarthritis

KAG-308 has been identified as an EP4-selective agonist, revealing promising therapeutic potential in the treatment of ulcerative colitis (UC). Its unique properties include anti-inflammatory effects and epithelial regeneration activities. In studies, KAG-308 has demonstrated the ability to suppress the onset of colitis, promote mucosal healing, and even prevent colorectal carcinogenesis, offering a new therapeutic strategy for UC management with a reduced risk of colorectal cancer (Watanabe et al., 2015). Additionally, KAG-308 has shown efficacy in treating osteoarthritis (OA), a prevalent degenerative disease, by inhibiting chondrocyte hypertrophy and reducing TNF secretion, thus suppressing OA development (Murahashi et al., 2019).

Potential in Thermoelectric Materials

Research on monolayer KAgX, a class of novel two-dimensional materials, has revealed their potential in thermoelectric (TE) and photovoltaic (PV) applications. KAG-308, particularly in its KAgSe and KAgS monolayers, demonstrates ultra-low thermal conductivity and excellent electronic transport performance, making it a potential candidate for medium-temperature thermoelectric devices (Zhu et al., 2020).

properties

CAS RN

1215192-68-9

Product Name

KAG-308

Molecular Formula

C24H30F2N4O3

Molecular Weight

460.5258

IUPAC Name

4-[(Z)-(1S,5R,6R,7R)-6-[(1E,3R,4R)-3-Hydroxy-4-(m-tolyl)-1-pentenyl]-7-hydroxy-4,4-difluoro-2-oxabicyclo[3.3.0]octan-3-ylidene]-1-(tetrazol-5-yl)butane

InChI

InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1

InChI Key

KSELABKNBIUMGG-YGBAREPYSA-N

SMILES

FC1(F)/C(O[C@@]2([H])C[C@@H](O)[C@H](/C=C/[C@@H](O)[C@@H](C3=CC=CC(C)=C3)C)[C@@]12[H])=C/CCCC4=NN=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KAG-308;  KAG 308;  KAG308; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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